Methyl 4-carbamoylbenzoate

Catalog No.
S795898
CAS No.
6757-31-9
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-carbamoylbenzoate

CAS Number

6757-31-9

Product Name

Methyl 4-carbamoylbenzoate

IUPAC Name

methyl 4-carbamoylbenzoate

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11)

InChI Key

BAXOYLCGOYSPJH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N

Methyl 4-carbamoylbenzoate (CAS 6757-31-9) is an asymmetrically functionalized derivative of terephthalic acid, featuring both a methyl ester and a primary amide group at the 1 and 4 positions. This specific arrangement provides a distinct combination of reactivity and physical properties, positioning it as a strategic precursor in the synthesis of performance polymers, functional materials, and complex organic molecules. Unlike its symmetric parent compounds, its value lies in the differential reactivity of its two functional groups and the specific material properties imparted by the presence of both an ester and a hydrogen-bonding amide.

Substituting Methyl 4-carbamoylbenzoate with more common analogs like terephthalic acid, dimethyl terephthalate, or 4-carbamoylbenzoic acid often leads to process failures or suboptimal material performance. The parent acids (terephthalic and 4-carbamoylbenzoic acid) exhibit very poor solubility in common organic solvents, complicating their use in homogeneous solution-phase reactions. Conversely, dimethyl terephthalate lacks the primary amide's capacity for strong hydrogen bonding, a critical feature for controlling polymer chain interactions or for creating specific binding sites in materials like metal-organic frameworks (MOFs). The unique bifunctionality of Methyl 4-carbamoylbenzoate provides a balance of solubility for processability and hydrogen-bonding capability for targeted end-product properties, making it a non-interchangeable intermediate for specific applications.

High Melting Point Enables Predictable High-Temperature Processing

Methyl 4-carbamoylbenzoate possesses a high, sharp melting point of 206 °C. This is a significant increase compared to analogs lacking the amide group's strong intermolecular hydrogen bonding, such as methyl p-toluate (a structural analog where -CONH2 is replaced by -CH3), which melts at approximately 29 °C. This high thermal stability is critical for high-temperature solution polymerization or melt processing, preventing premature decomposition or phase changes that can occur with less stable precursors.

Evidence DimensionMelting Point
Target Compound Data206 °C
Comparator Or BaselineMethyl p-toluate (CAS 99-75-2) at ~29 °C
Quantified Difference177 °C higher than non-amide analog
ConditionsStandard atmospheric pressure.

The high melting point ensures thermal stability and a predictable physical state during high-temperature synthesis of materials like aromatic polyamides.

Improved Organic Solvent Solubility Over Carboxylic Acid Analog for Enhanced Processability

Methyl 4-carbamoylbenzoate is documented as soluble in organic solvents such as ethanol and acetone. In contrast, its parent acid, 4-carbamoylbenzoic acid, exhibits poor solubility in common organic synthesis solvents; one study notes its poor solubility in dichloromethane (DCM) required purification by trituration with diethyl ether rather than standard chromatography. The conversion of the carboxylic acid to a methyl ester is a key strategy to enable its use in homogeneous solution-phase reactions, such as the low-temperature polycondensation of aramids, which are typically carried out in polar aprotic solvents like NMP or DMAc.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataSoluble in solvents like ethanol and acetone.
Comparator Or Baseline4-Carbamoylbenzoic acid: Poor solubility in dichloromethane (DCM).
Quantified DifferenceQualitatively higher solubility, enabling homogeneous solution processing.
ConditionsStandard laboratory conditions for organic synthesis.

Enhanced solubility allows for higher reactant concentrations and avoids process complications associated with slurries, which is critical for achieving high molecular weight polymers and reproducible results.

Enables High-Purity, Isolable Intermediate for Multi-Step Manufacturing

In a patented process for producing p-aminobenzoic acid, Methyl 4-carbamoylbenzoate is synthesized as a key intermediate. The process describes its isolation as a white solid with a 95% yield and 99% purity. The ability to isolate this compound as a stable, high-purity solid is a significant advantage in a multi-step industrial process. It allows for purification and quality control before proceeding to subsequent, sensitive reactions like the Hoffman rearrangement, ensuring higher reproducibility and final product quality compared to a one-pot synthesis where impurities from the initial step might interfere with later stages.

Evidence DimensionIsolated Yield & Purity as a Process Intermediate
Target Compound Data95% Yield, 99% Purity
Comparator Or BaselineIn-situ generation or use of less stable precursors, which lack a purification control point.
Quantified DifferenceProvides a defined, high-purity starting point for subsequent reactions.
ConditionsAmidation of methyl-4-chloroformylbenzoate in an industrial synthesis process.

Procuring a high-purity, stable intermediate de-risks complex manufacturing processes, reduces batch-to-batch variability, and can improve the overall yield of the final target molecule.

Precursor for Functional Polyamides in High-Temperature Solution Polymerization

The compound's high thermal stability and good solubility in polar aprotic solvents make it a suitable monomer for the synthesis of specialty aromatic polyamides. Its asymmetric nature allows for the creation of polymers with controlled sequences or for post-polymerization modification via the ester group, while the amide provides the requisite hydrogen bonding for mechanical strength.

Synthesis of Functionalized Metal-Organic Frameworks (MOFs)

As a linker precursor, this compound is ideal for building MOFs where the amide group is intended to be a functional site for selective gas adsorption or catalysis. The methyl ester facilitates solubility during the solvothermal synthesis process, which often uses solvents like DMF, while the amide group remains intact to be incorporated into the final framework to enhance interactions with guest molecules.

Intermediate in Multi-Step Synthesis Requiring Orthogonal Reactivity

This compound is the right choice for synthetic pathways where the ester and amide groups must be addressed in separate steps. The ester can be selectively hydrolyzed or aminolyzed under conditions that leave the more robust primary amide untouched, providing a route to precisely functionalized terephthalate derivatives. Its high purity as a commercial product ensures reproducibility in these demanding applications.

XLogP3

1.3

Dates

Last modified: 08-15-2023

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